2E,4E,6Z-Nonatrienal
Overview
Description
“2E,4E,6Z-Nonatrienal” is a chemical compound with the molecular formula C9H12O . It has an average mass of 136.191 Da and a monoisotopic mass of 136.088821 Da . It is also known by other names such as “(2E,4E,6Z)-2,4,6-Nonatrienal” in English, German, and French .
Molecular Structure Analysis
The molecular structure of “2E,4E,6Z-Nonatrienal” consists of 9 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The exact structure can be found in chemical databases like ChemSpider .Scientific Research Applications
Aggregation Pheromone Synthesis : It has been used in the synthesis of aggregation pheromones for the Freeman sap beetle, Carpophilus freemani Dobson, and the dusky sap beetle, Carpophilus lugubris Murray. The synthetic route for this pheromone has been improved to enhance 6E isomer selectivity (Petroski, 1997).
Analysis in Insect-Related Sources : Geometrical isomers of 2,4,6-nonatrienal have been analyzed in flea beetles, specifically Epitrix hirtipennis and E. fuscula. These isomers have been identified as components of male-produced aggregation pheromones (Zilkowski et al., 2008).
Electrocatalysis for Hydrogen Peroxide Production : Research has explored the design strategies of non-noble metal-based electrocatalysts for the 2-electron oxygen reduction reaction (ORR) to hydrogen peroxide, highlighting the importance of 2E,4E,6Z-Nonatrienal in this context (Zhao & Yuan, 2021).
Pheromone Identification and Synthesis : The compound has been identified and synthesized as part of male-produced aggregation pheromone compounds from the eggplant flea beetle, Epitrix fuscula (Zilkowski et al., 2006).
Oxygen Reduction Reaction on Metal Surfaces : It's also relevant in the study of oxygen reduction on metal surfaces, addressing issues of 2-electron versus 4-electron reduction of oxygen (Viswanathan et al., 2012).
Selective Oxygen Reduction to Hydrogen Peroxide on Metal Catalysts : Research has focused on transition metal single atom coordination for selective oxygen reduction to hydrogen peroxide, an area where 2E,4E,6Z-Nonatrienal could be significant (Jiang et al., 2019).
Future Directions
The future directions for “2E,4E,6Z-Nonatrienal” could involve its use in enhancing the aroma of food products. For instance, it has been found that increasing the concentration of “2E,4E,6Z-Nonatrienal” in walnuts intensifies their characteristic aroma . This finding may guide the future breeding of new walnut cultivars with improved aroma .
properties
IUPAC Name |
(2E,4E,6Z)-nona-2,4,6-trienal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-3-4-5-6-7-8-9-10/h3-9H,2H2,1H3/b4-3-,6-5+,8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDSWFFUGPJMMN-ZRGCPWHVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CC=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C=C\C=C\C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2E,4E,6Z-Nonatrienal | |
CAS RN |
100113-52-8 | |
Record name | 2,4,6-Nonatrienal, (2E,4E,6Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100113528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-NONATRIENAL, (2E,4E,6Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6791472F8N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.